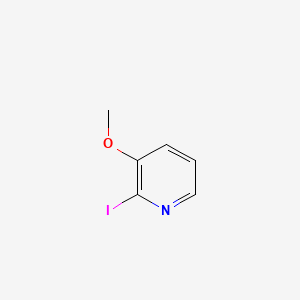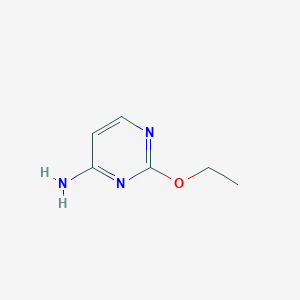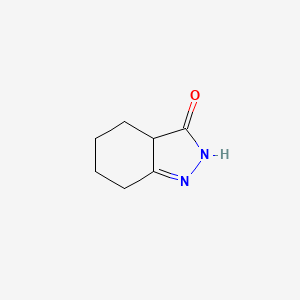![molecular formula C7H6N2OS B1331517 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 43088-64-8](/img/structure/B1331517.png)
5-Methylthieno[2,3-d]pyrimidin-4(3h)-one
Descripción general
Descripción
“5-Methylthieno[2,3-d]pyrimidin-4(3h)-one” is a chemical compound that belongs to the class of thienopyrimidines . It is also known as 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine .
Synthesis Analysis
The synthesis of thienopyrimidines, including “5-Methylthieno[2,3-d]pyrimidin-4(3h)-one”, has been reported in several studies . These compounds are typically synthesized via a series of chemical reactions, including tandem aza-Wittig and annulation reactions .Molecular Structure Analysis
The molecular structure of “5-Methylthieno[2,3-d]pyrimidin-4(3h)-one” includes a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains a hydrazine group attached to the 4-position of the pyrimidine ring .Chemical Reactions Analysis
Thienopyrimidines, including “5-Methylthieno[2,3-d]pyrimidin-4(3h)-one”, can undergo various chemical reactions. For instance, they can participate in N-inversion reactions . They can also react with other compounds to form novel derivatives with potential biological activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.23 g/mol . It has two hydrogen bond donors and five hydrogen bond acceptors . Its topological polar surface area is 92.1 Ų .Aplicaciones Científicas De Investigación
Antiproliferative Activity
This compound has been evaluated for its antiproliferative activity on human colorectal cancer cell lines such as HT-29 and Caco-2. It exhibited an inhibitory effect similar to known cancer therapeutics at certain concentrations .
PI3K/AKT/mTOR Pathway Inhibition
A series of thienopyrimidine, which includes 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one, has been discovered as highly potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a promising target for cancer therapy .
Antimycobacterial Activity
Some derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, suggesting potential use in developing new antitubercular agents .
Mecanismo De Acción
Target of Action
The primary target of 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in cancer therapy .
Mode of Action
5-Methylthieno[2,3-d]pyrimidin-4(3h)-one acts as a highly potent and selective inhibitor of PI3K . It binds to the PI3K enzyme, preventing it from performing its role in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This inhibition disrupts the pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have shown good developability profiles in cell-based proliferation and adme (absorption, distribution, metabolism, and excretion) assays . These properties impact the bioavailability of the compound, determining how well it is absorbed into the body, distributed to the target sites, metabolized, and excreted .
Result of Action
The inhibition of the PI3K/AKT/mTOR pathway by 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one leads to a decrease in cell proliferation and an increase in cell death . This makes it a potential therapeutic agent for diseases characterized by overactive cell proliferation, such as cancer .
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKYSEOOABTTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302746 | |
| Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43088-64-8 | |
| Record name | 43088-64-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives that contribute to their antimicrobial activity?
A: Research suggests that the presence of a benzimidazole ring at the 6-position of the 5-methylthieno[2,3-d]pyrimidin-4(3H)-one core is crucial for antimicrobial activity. [, ] Further modifications at the 3-position with substituents like benzyl, acetamide, and 1,2,4-oxadiazol-5-ylmethyl groups have been shown to significantly influence the spectrum and potency of antimicrobial activity. [, ]
Q2: What is the proposed mechanism of action for the antimicrobial activity of these compounds?
A: While the exact mechanism is still under investigation, docking studies suggest that these compounds might target the 16S subunit of ribosomal RNA, similar to aminoglycoside antibiotics. [] Additionally, some derivatives exhibit strong binding affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial protein synthesis, suggesting another potential mechanism for their antimicrobial action. []
Q3: What synthetic strategies have been employed to prepare 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?
A: Researchers have developed an efficient one-step method for synthesizing these compounds. [] This method involves reacting 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with ortho-phenylenediamines using 1,1’-carbonyldiimidazole as a coupling reagent. [] Further modifications at the 3-position can be achieved through alkylation reactions with appropriate electrophiles. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















